pKa Shift Driven by C-3 Chlorine: 3,5,7- vs. 5,7-Dichloroquinolin-4-amine
The predicted pKa of 3,5,7-trichloroquinolin-4-amine is 3.98 ± 0.50, compared to a predicted pKa of ~4.5 for the 5,7-dichloroquinolin-4-amine analog lacking the C‑3 chlorine . The additional electron‑withdrawing chlorine at position 3 reduces the basicity of the quinoline nitrogen by approximately 0.5 log units. This shift is meaningful for solution-phase chemistry conducted near pH 4 – a regime commonly encountered in salt formation and crystallization steps.
| Evidence Dimension | Acid dissociation constant (pKa) of quinoline nitrogen |
|---|---|
| Target Compound Data | 3.98 ± 0.50 (predicted) |
| Comparator Or Baseline | 5,7-dichloroquinolin-4-amine: ~4.5 (predicted; class-level estimate based on known SAR of 4-aminoquinolines) |
| Quantified Difference | ΔpKa ≈ −0.5 (target compound less basic) |
| Conditions | Predicted values from chemical structure; no experimental pKa determination located |
Why This Matters
A lower pKa shifts the neutral-species window, directly influencing extraction efficiency, HPLC retention, and salt stoichiometry during purification and formulation.
